
(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route may involve the following steps:
Formation of the hydroxy-phenylpropan-2-yl intermediate: This step involves the reaction of a suitable phenylpropanol derivative with a hydroxylating agent under controlled conditions.
Introduction of the methoxypropoxybenzyl group: This step involves the reaction of the hydroxy-phenylpropan-2-yl intermediate with a methoxypropoxybenzyl halide in the presence of a base.
Formation of the final compound: The final step involves the reaction of the intermediate with a suitable butanamide derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced separation methods such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, nucleophiles such as amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
作用机制
The mechanism of action of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxybenzyl)-N,3-dimethylbutanamide
- ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide
- ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(2-methoxyethoxy)benzyl)-N,3-dimethylbutanamide
Uniqueness
The uniqueness of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both hydroxy and methoxy groups, along with the specific stereochemistry, allows for selective interactions with molecular targets and the potential for diverse reactivity.
属性
分子式 |
C27H39NO5 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C27H39NO5/c1-19(2)23(27(30)28(4)20(3)26(29)22-11-8-7-9-12-22)17-21-13-14-24(32-6)25(18-21)33-16-10-15-31-5/h7-9,11-14,18-20,23,26,29H,10,15-17H2,1-6H3/t20-,23+,26+/m0/s1 |
InChI 键 |
PTYQNIXXFCSJDA-VAPDBKPJSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C |
规范 SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N(C)C(C)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
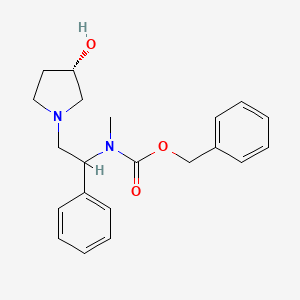
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)


![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
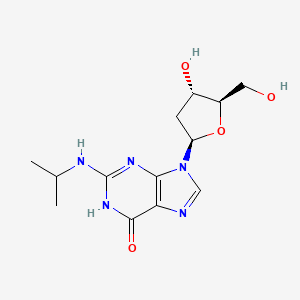
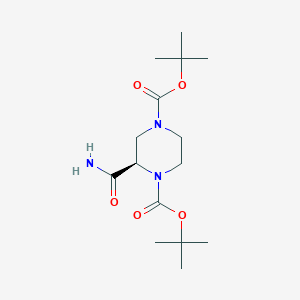
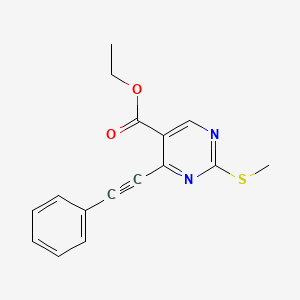
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)
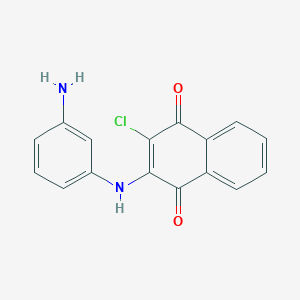
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
